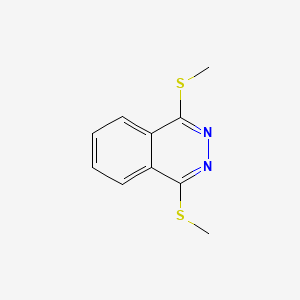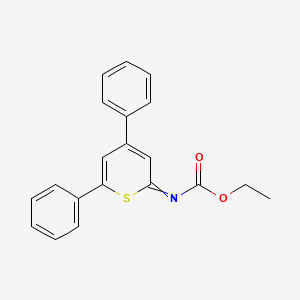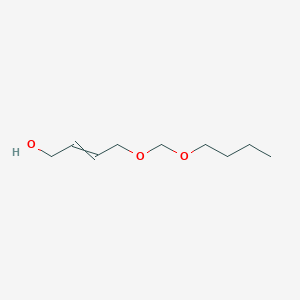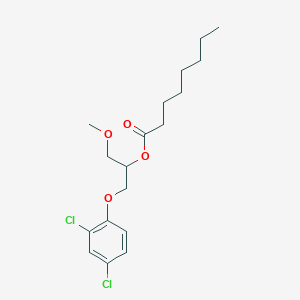
1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-YL octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-YL octanoate is a chemical compound that belongs to the family of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The compound is known for its effectiveness in weed control and its role in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-YL octanoate typically involves the reaction of 2,4-dichlorophenoxyacetic acid with methoxypropanol and octanoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials are mixed in large reactors, and the reaction is monitored to ensure optimal conditions. The product is then purified using techniques such as distillation and crystallization to achieve the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-YL octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted phenoxy compounds.
Applications De Recherche Scientifique
1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-YL octanoate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and substitution reactions.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the formulation of herbicides and other agricultural chemicals.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-YL octanoate involves its interaction with specific molecular targets in plants. The compound mimics the action of natural plant hormones, leading to uncontrolled growth and eventual death of the target weeds. The pathways involved include the disruption of cellular processes and inhibition of essential enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar properties.
2-Methyl-4-chlorophenoxyacetic acid: Another phenoxy herbicide with comparable applications.
3,5-Dibromo-4-hydroxybenzonitrile: A herbicide with a different chemical structure but similar mode of action.
Uniqueness
1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-YL octanoate stands out due to its specific ester linkage, which imparts unique properties such as enhanced stability and effectiveness in weed control. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
62581-98-0 |
|---|---|
Formule moléculaire |
C18H26Cl2O4 |
Poids moléculaire |
377.3 g/mol |
Nom IUPAC |
[1-(2,4-dichlorophenoxy)-3-methoxypropan-2-yl] octanoate |
InChI |
InChI=1S/C18H26Cl2O4/c1-3-4-5-6-7-8-18(21)24-15(12-22-2)13-23-17-10-9-14(19)11-16(17)20/h9-11,15H,3-8,12-13H2,1-2H3 |
Clé InChI |
XKGILCFTOBTPSN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OC(COC)COC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


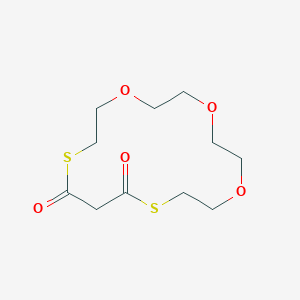
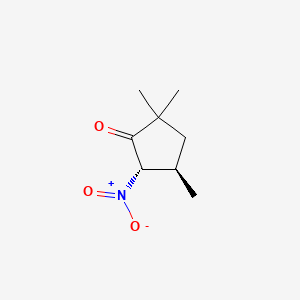
![4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide](/img/structure/B14515796.png)
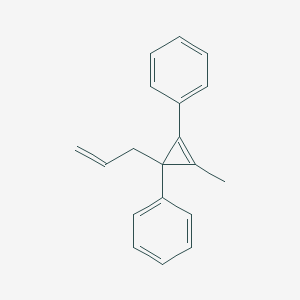


![2-[1-(4-Methoxyphenyl)-1-oxododecan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14515819.png)
![4-{(E)-[Phenyl(piperidin-1-yl)methylidene]amino}benzonitrile](/img/structure/B14515821.png)
![N-[4-(Benzenesulfonyl)-2-nitrophenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14515825.png)
![Silane, trimethyl[(3-nitrophenyl)methoxy]-](/img/structure/B14515835.png)
